Arylquin 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

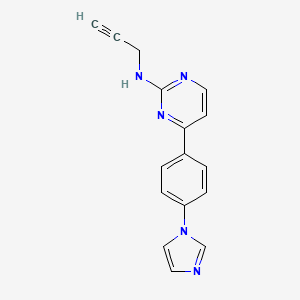

Arylquin 1 is a small-molecule compound known for its potent ability to induce the secretion of prostate apoptosis response-4 (Par-4), a tumor suppressor protein. This compound has garnered significant attention due to its unique mechanism of inducing apoptosis in cancer cells without affecting normal cells .

Wissenschaftliche Forschungsanwendungen

Arylquin 1 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet

Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krebsarten untersucht, darunter Glioblastom und kolorektales Karzinom

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Leitverbindung in der Wirkstoffforschung eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Induktion der Sekretion von Prostata-Apoptose-Antwort-4 (Par-4) aus normalen Zellen. Par-4 bindet an seinen Rezeptor, das 78 kDa große Glucose-regulierte Protein (GRP78), auf der Oberfläche von Krebszellen und löst so die Apoptose aus. Zusätzlich induziert this compound die Permeabilisierung der Lysosomenmembran, was zu einem nicht-apoptotischen Zelltod in Krebszellen führt .

Ähnliche Verbindungen:

Chinolin: Teilt die Kernstruktur mit this compound, aber es fehlen die spezifischen funktionellen Gruppen, die this compound seine einzigartigen Eigenschaften verleihen.

Chloroquin: Ein weiteres Chinolin-Derivat, das als Antimalariamittel verwendet wird, aber keine Par-4-Sekretion induziert.

Hydroxychloroquin: Ähnlich wie Chloroquin, aber mit einer zusätzlichen Hydroxylgruppe, die bei der Behandlung von Autoimmunerkrankungen eingesetzt wird.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner Fähigkeit, selektiv die Apoptose in Krebszellen zu induzieren, ohne normale Zellen zu beeinflussen. Diese Selektivität ist auf seinen Wirkmechanismus zurückzuführen, der die Par-4-Sekretion und die Permeabilisierung der Lysosomenmembran beinhaltet, was bei anderen Chinolin-Derivaten nicht beobachtet wird .

Wirkmechanismus

Target of Action

Arylquin 1 primarily targets the protein vimentin, which is involved in maintaining cell integrity and stability. By binding to vimentin, this compound induces the secretion of prostate apoptosis response-4 (Par-4), a tumor suppressor protein . Par-4 is known for its ability to selectively induce apoptosis in cancer cells without affecting normal cells .

Mode of Action

This compound interacts with vimentin, leading to the release of Par-4. Once secreted, Par-4 binds to its receptor, the 78-kDa glucose-regulated protein (GRP78), on the surface of cancer cells . This binding triggers apoptosis through lysosomal membrane permeabilization (LMP), causing the release of lysosomal contents into the cytosol and leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway. The interaction between Par-4 and GRP78 activates downstream signaling that results in cell death. Additionally, this compound-induced LMP disrupts cellular homeostasis, further promoting apoptosis . This mechanism is particularly effective in cancer cells, which are more susceptible to LMP-induced apoptosis.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. This compound is absorbed into the bloodstream and distributed to various tissues, including tumors. Its metabolism involves hepatic enzymes, and it is excreted primarily through the kidneys . These properties ensure that this compound reaches its target sites in sufficient concentrations to exert its therapeutic effects.

Result of Action

At the molecular level, this compound induces apoptosis in cancer cells by promoting Par-4 secretion and subsequent LMP . This leads to cell shrinkage, detachment, and ultimately cell death. At the cellular level, this compound reduces tumor growth and inhibits cancer cell migration and invasion . These effects contribute to its potential as an effective anticancer agent.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the acidic environment of tumors may enhance the LMP effect, increasing the compound’s efficacy . Additionally, the stability of this compound in the bloodstream and its interaction with other proteins can affect its bioavailability and therapeutic potential .

: Biomedicines | Free Full-Text | Antitumor Efficacy of this compound : This compound, a potent Par-4 secretagogue, induces lysosomal membrane permeabilization-mediated non-apoptotic cell death in cancer cells : This compound | Par-4 Secretagogue | MedChemExpress

Biochemische Analyse

Biochemical Properties

Arylquin 1 targets vimentin, a type III intermediate filament protein, to induce the secretion of Par-4 . Par-4 is ubiquitously expressed in normal cells and tissues, but it is inactivated, downregulated, or mutated in several types of cancers . The interaction between this compound and vimentin leads to the release of Par-4, which then binds to its receptor, 78-kDa glucose-regulated protein (GRP78), on the cancer cell surface .

Cellular Effects

This compound has been shown to induce morphological changes in various cancer cells, such as cell body shrinkage and cell detachment . It decreases cell viability and induces non-apoptotic cell death through the induction of lysosomal membrane permeabilization (LMP) . Furthermore, this compound significantly induces reactive oxygen species levels .

Molecular Mechanism

The molecular mechanism of this compound involves the induction of apoptosis in cancer cells. This is achieved by targeting vimentin to induce the secretion of Par-4 . The secreted Par-4 then binds to its receptor, GRP78, on the cancer cell surface and induces apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In vitro assays have demonstrated a significant reduction in cell viability and increased apoptosis, particularly at high concentrations of this compound .

Dosage Effects in Animal Models

In vivo experiments on NU/NU nude mice with intracranially implanted GBM cells revealed that this compound substantially reduced tumor growth . The effect was magnified by concurrent radiotherapy .

Metabolic Pathways

It is known that this compound induces apoptosis, which involves a variety of metabolic pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Arylquin 1 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Chinolinstruktur. Der Prozess beinhaltet typischerweise:

Bildung des Chinolinkerns: Dies wird durch eine Friedländer-Synthese erreicht, die die Kondensation von Anilin-Derivaten mit Ketonen in Gegenwart von sauren oder basischen Katalysatoren umfasst.

Funktionalisierung: Der Chinolinkern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erzielen. Dieser Schritt beinhaltet häufig Reaktionen wie Halogenierung, Nitrierung und Reduktion.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei oft kontinuierliche Fließreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von Hochdurchsatz-Screening und Prozessanalytischer Technologie (PAT) hilft bei der Überwachung und Steuerung der Reaktionsbedingungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arylquin 1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Chinolin-N-Oxid-Derivaten oxidiert werden.

Reduktion: Die Reduktion von this compound führt zur Bildung von Dihydrochinolin-Derivaten.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den halogenierten Positionen am Arylkern

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid eingesetzt.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide werden häufig verwendet

Hauptprodukte:

Oxidation: Chinolin-N-Oxid-Derivate.

Reduktion: Dihydrochinolin-Derivate.

Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Nukleophil

Vergleich Mit ähnlichen Verbindungen

Quinoline: Shares the core structure with Arylquin 1 but lacks the specific functional groups that confer the unique properties of this compound.

Chloroquine: Another quinoline derivative used as an antimalarial drug but does not induce Par-4 secretion.

Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used in the treatment of autoimmune diseases.

Uniqueness of this compound: this compound is unique due to its ability to selectively induce apoptosis in cancer cells without affecting normal cells. This selectivity is attributed to its mechanism of action involving Par-4 secretion and lysosomal membrane permeabilization, which is not observed in other quinoline derivatives .

Eigenschaften

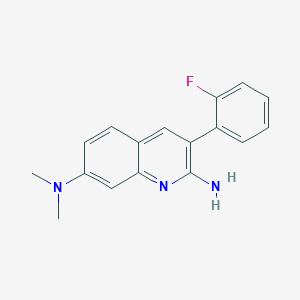

IUPAC Name |

3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAQINSYYSNKKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Arylquin 1 in cancer cells?

A1: this compound demonstrates its anticancer effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. [, ] This is achieved through a multi-faceted mechanism involving the increased phosphorylation of key signaling proteins ERK, JNK, and p38. [, ] Further research suggests that this compound functions as a potent Par-4 secretagogue, potentially contributing to its ability to induce apoptosis. []

Q2: What evidence supports the efficacy of this compound in preclinical models of cancer?

A2: Studies utilizing both in vitro and in vivo models have yielded promising results regarding the anticancer efficacy of this compound. In vitro studies using human colon cancer cell lines (SW620 and HCT116) demonstrated that this compound effectively reduced cell viability, inhibited cell proliferation, migration, and invasion, and induced apoptosis in a dose-dependent manner. [] Similarly, this compound effectively reduced the viability of human glioblastoma cell lines (GBM8401 and A172) and inhibited their migration and invasion capabilities. [] In vivo studies using a mouse xenograft model of colon cancer further validated these findings, showing that this compound treatment significantly reduced tumor growth. [] Notably, this compound also demonstrated synergistic effects with radiotherapy in a glioblastoma mouse model, leading to enhanced tumor growth suppression. []

Q3: Are there any known challenges or limitations associated with this compound as a potential anticancer therapeutic?

A3: While research on this compound is ongoing, further investigation is needed to fully understand its long-term safety profile and potential limitations. For instance, research suggests that this compound may induce lysosomal membrane permeabilization-mediated non-apoptotic cell death in cancer cells, which warrants further investigation regarding its implications for treatment. [] Further research should focus on optimizing its delivery, characterizing its pharmacokinetic/pharmacodynamic properties, and identifying potential biomarkers for treatment response to fully harness its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

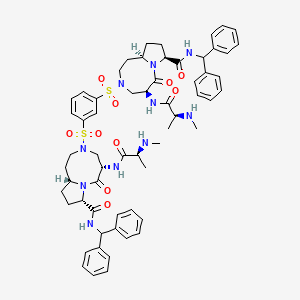

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

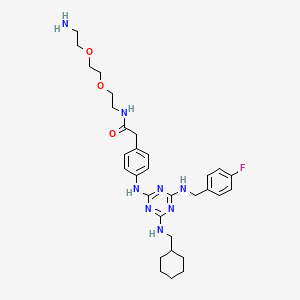

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

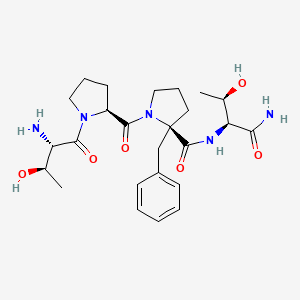

![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)